Ditridecyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Plasticizer for Non-polar Materials

Due to its plasticizing properties, DTDP can be used to modify the physical characteristics of non-polar materials. By incorporating DTDP, researchers can adjust properties like flexibility, elasticity, and viscosity of the material. This allows for the creation of customized research materials with desired mechanical properties for specific experiments.

Source

Information on DTDP as a plasticizer is found in various scientific catalogs that provide details on its properties. These catalogs typically do not have online content but are available through research chemical suppliers.

Study of Environmental Estrogenic Effects

Source

This information is based on a study published in Environmental Health Perspectives: Harris CA, et al. Environ Health Perspect. 1997;105(8):802-11. )

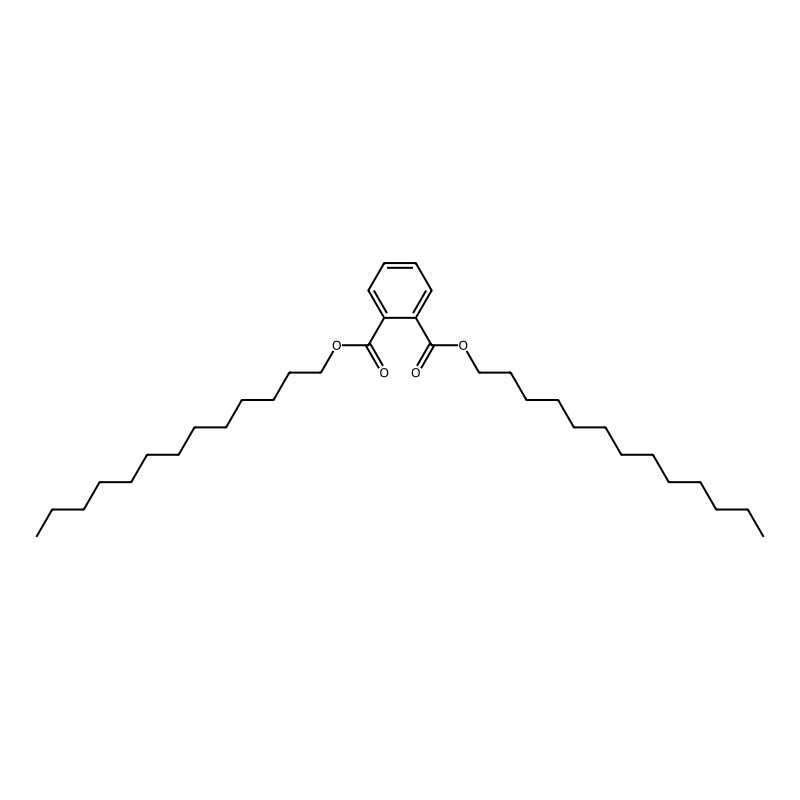

Ditridecyl phthalate is an ester compound formed from the reaction of phthalic anhydride with tridecanol, a long-chain alcohol. It is classified as a high molecular weight phthalate ester, specifically characterized by its two linear tridecyl side chains linked to a benzene-dicarboxylic acid backbone. The molecular formula for ditridecyl phthalate is C34H58O4, and it has a molecular weight of approximately 530.8 g/mol. This compound appears as a nearly colorless, oily liquid that floats on water and has a low volatility, making it suitable for various industrial applications .

Ditridecyl phthalate is synthesized through the catalytic esterification of phthalic anhydride with tridecanol in a closed system. The unreacted alcohols are typically recovered for reuse, and the resulting mixture undergoes purification through vacuum distillation or activated charcoal treatment to achieve high purity levels (greater than 99%) .

Ditridecyl phthalate is primarily used as a plasticizer in polyvinyl chloride (PVC) resins, imparting flexibility and durability to various products. Its applications extend to:

- Wire and cable insulation

- Furniture and automobile upholstery

- Flooring materials

- Wall coverings

- Roofing membranes

- Coated fabrics

Additionally, it serves as a synthetic base stock for lubricating oils and other industrial chemicals .

Interaction studies involving ditridecyl phthalate focus on its behavior in biological systems and its environmental impact. Assessments have indicated that while it does not significantly leach from products like other phthalates, concerns remain regarding its potential migration from soft plastics into the environment or food sources. The compound's interactions with biological organisms have been studied to evaluate its toxicity and ecological risks .

Ditridecyl phthalate belongs to a broader category of phthalates known for their use as plasticizers. Here are some similar compounds along with a comparison highlighting their unique properties:

| Compound Name | Molecular Weight (g/mol) | CAS Number | Notable Properties |

|---|---|---|---|

| Diethyl phthalate | 222.24 | 84-66-2 | Low molecular weight; used in personal care products |

| Butyl benzyl phthalate | 312.36 | 85-68-7 | Toxic to reproduction; commonly used in plastics |

| Di-n-octyl phthalate | 390.57 | 117-81-7 | High toxicity; used in flexible PVC applications |

| Diisononyl phthalate | 392.62 | 28553-12-0 | Used in food packaging; lower toxicity profile |

| Diisodecyl phthalate | 404.66 | 26761-40-0 | Higher molecular weight; used in industrial applications |

Uniqueness of Ditridecyl Phthalate: Unlike many other phthalates, ditridecyl phthalate is characterized by its high molecular weight and low volatility, which contribute to its stability and effectiveness as a plasticizer in demanding applications. Its specific structure allows it to provide enhanced flexibility without significant migration issues compared to lower molecular weight counterparts .

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

285 °C at 3.5 mm Hg

Flash Point

470 °F (open cup)

470 °F (243 °C) (Open cup)

Density

0.952 g/cu cm at 25 °C

LogP

Melting Point

UNII

Vapor Pressure

Other CAS

75359-31-8

Associated Chemicals

Wikipedia

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing

1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester: ACTIVE

The first step, alcoholysis of phthalic anhydride (PA) to give the monoester, is rapid and goes to completion. The reaction generally starts at elevated temperatures and proceeds exothermically. The second step is the conversion of the monoester to a diester with the formation of water. This is a reversible reaction and proceeds more slowly than the first, thus determining the overall rate of reaction. To shift the equilibrium towards the diester, the water of reaction is removed by distillation. The rate of reaction can be influenced by the choice of catalyst and the reaction temperature. For fast conversion rates, high reaction temperatures are generally used. However, these are influenced by the boiling point of the alcohol and/or the type of catalyst. ... Currently, nearly all major phthalate producers use amphoteric catalysts for the esterification of high boiling alcohols. ... The reaction temperatures for the amphoteric catalysts are about 200 °C. At this temperature side reactions are minimized, and the alcohol can be recycled without purification. By using this type of catalyst, over 99.5 % conversion to diester can be achieved. /Phthalates/